2-Hydroxybenzothiazole: A Technical Guide for Researchers and Drug Development Professionals
2-Hydroxybenzothiazole: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 934-34-9
This technical guide provides a comprehensive overview of 2-hydroxybenzothiazole, a heterocyclic organic compound with significant potential in various research and development applications, including agrochemicals and pharmaceuticals. This document details its chemical and physical properties, synthesis methodologies, and known biological activities, offering valuable insights for scientists and professionals in drug discovery.
Core Properties of 2-Hydroxybenzothiazole
2-Hydroxybenzothiazole, also known as benzothiazol-2(3H)-one, is a bicyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. It exists in tautomeric equilibrium between the enol (2-hydroxybenzothiazole) and keto (2-benzothiazolinone) forms.
Physicochemical and Spectroscopic Data
The fundamental properties of 2-hydroxybenzothiazole are summarized in the tables below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 934-34-9 | [1][2][3] |
| Molecular Formula | C₇H₅NOS | [4] |
| Molecular Weight | 151.19 g/mol | [1][2] |
| Appearance | White to light brown powder/solid | [3] |
| Melting Point | 137-140 °C | [2] |
| Boiling Point | >360 °C (rough estimate) | [3] |
| Solubility | Slightly soluble in water; soluble in chloroform (B151607) and DMSO. | [3] |
| pKa | 10.41 ± 0.20 (Predicted) | [3] |
Table 1: Physicochemical Properties of 2-Hydroxybenzothiazole
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectral data available. | [1][5] |
| ¹³C NMR | Spectral data available. | [1] |
| Mass Spectrometry (GC-MS, MS-MS, LC-MS) | Electron Impact (EI) MS data shows a base peak at m/z 151.00. Tandem mass spectrometry data is also available. | [1][6] |
| Infrared (IR) Spectroscopy | Polarized IR spectra of hydrogen-bonded molecular crystals have been studied. | [2] |
Table 2: Spectroscopic Data for 2-Hydroxybenzothiazole
Synthesis and Reactivity
The synthesis of 2-hydroxybenzothiazole can be achieved through several routes, primarily involving the cyclization of 2-aminothiophenol (B119425) derivatives.
General Synthesis Workflow
A common synthetic approach involves the reaction of a 2-aminobenzothiazole (B30445) compound with an alkali or alkaline earth metal hydroxide (B78521) in a non-aqueous solvent, followed by acid-catalyzed cyclization of the resulting intermediate. This process is advantageous as it produces high yields and purity while minimizing wastewater.[7]
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are generalized protocols for the synthesis and biological evaluation of 2-hydroxybenzothiazole and its derivatives.
Synthesis of 2-Hydroxybenzothiazoles from 2-Aminobenzothiazoles
This protocol is adapted from a patented method and provides a general framework.[7]
Materials:
-
2-aminobenzothiazole derivative
-
Alkali or alkaline earth metal hydroxide (e.g., NaOH, KOH)
-
Anhydrous, alkali-resistant solvent (e.g., toluene, xylene)
-
Acid (e.g., HCl, H₂SO₄)
-
Activated carbon
Procedure:
-
Reaction of 2-Aminobenzothiazole: In a suitable reaction vessel, dissolve the 2-aminobenzothiazole derivative in the anhydrous solvent. Add the alkali or alkaline earth metal hydroxide and heat the mixture, typically to reflux, for a specified period to form the ortho-mercapto-N-phenylurea salt.
-
Isolation of Intermediate (Optional): The intermediate salt can be isolated by removing the solvent, or the reaction mixture can be carried forward to the next step.
-
Cyclization: Treat the intermediate with an acid. This can be done with catalytic or excess amounts of acid, often in an aqueous medium. The reaction is typically heated to between 60 and 90 °C.
-
Purification: The precipitated 2-hydroxybenzothiazole derivative is isolated by filtration, washed with water, and dried. For further purification, recrystallization from a suitable solvent can be performed.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.[8]
Materials:
-
Human cancer cell line (e.g., RTgill-W1, RTL-W1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
2-hydroxybenzothiazole (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-hydroxybenzothiazole for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC₅₀ value.
Biological Activity and Potential Applications
While research into the specific biological activities of 2-hydroxybenzothiazole is ongoing, preliminary studies and the known activities of related benzothiazole (B30560) derivatives suggest several areas of interest for drug development.
Cytotoxicity and Genotoxicity
Studies have shown that 2-hydroxybenzothiazole can cause cytotoxicity in rainbow trout epithelial cell lines (RTgill-W1 and RTL-W1).[9] Furthermore, it has been observed to induce DNA strand breaks in these cells, as indicated by the comet assay.[9] These findings highlight the importance of further toxicological evaluation.
Enzyme Inhibition
The benzothiazole scaffold is a known pharmacophore that can interact with various enzymes. Although direct inhibition data for 2-hydroxybenzothiazole is limited, related benzothiazole derivatives have been shown to inhibit several enzymes, including:
-
Carbonic Anhydrases: Involved in pH regulation and are targets in cancer therapy.[10]
-
Bacterial DNA Gyrase: An essential enzyme in bacteria, making it a target for antibacterial agents.[11]
-
Kynurenine-3-monooxygenase: An enzyme in the kynurenine (B1673888) pathway, which is implicated in neurodegenerative diseases.[12]
-
Firefly Luciferase: Inhibition of this reporter enzyme is an important consideration in high-throughput screening assays.[13]
Hypothesized Mechanism of Action in Cancer
Based on the known activities of other benzothiazole derivatives, a potential mechanism for the anticancer activity of 2-hydroxybenzothiazole could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10]
Other Applications
2-Hydroxybenzothiazole is also utilized in other industrial and research contexts:
-
Agrochemicals: It serves as an intermediate in the synthesis of the herbicide Fenthiaprop.[11]
-
Wastewater Treatment: It is a known component of industrial wastewater, and its degradation has been studied.[2]
-
Bacterial Cultures: It can be used as a carbon, nitrogen, and energy supplement in bacterial cultures.[2]
-
Electropolymerization: It can be used in the preparation of insulating thin polymer films.[2]
Conclusion
2-Hydroxybenzothiazole is a versatile compound with a range of established and potential applications. Its core structure is a valuable scaffold in medicinal chemistry, and ongoing research continues to unveil its biological activities. This technical guide provides a foundational understanding of its properties, synthesis, and potential mechanisms of action, serving as a valuable resource for researchers and professionals dedicated to advancing drug discovery and development. Further investigation into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential.
References
- 1. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ヒドロキシベンゾチアゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Hydroxybenzothiazole [chembk.com]
- 4. 2-Hydroxybenzothiazole - High purity | EN [georganics.sk]
- 5. 2-Amino-4-hydroxybenzothiazole(7471-03-6) 1H NMR [m.chemicalbook.com]
- 6. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 7. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluating the toxic potential of benzothiazoles with the rainbow trout cell lines, RTgill-W1 and RTL-W1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
